1-Iodo-3,5-dimethylcyclohexane
Overview
Description
1-Iodo-3,5-dimethylcyclohexane is a chemical compound with the molecular formula C8H15I . It is a derivative of cyclohexane, a six-membered ring, with two methyl groups attached at the 3rd and 5th carbon atoms and an iodine atom attached at the 1st carbon atom .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexane ring with two methyl groups and one iodine atom attached . The cyclohexane ring adopts a chair conformation, which is the most stable due to the absence of both angle and torsional strain . The exact spatial arrangement of the atoms would depend on the specific stereochemistry of the compound .Scientific Research Applications
Electrophilic Iodinating Agent
- Application : 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione serves as an electrophilic iodinating agent for electron-rich aromatics. Its mild nature allows selective synthesis of α-iodinated carbonyl compounds from allylic alcohols via a 1,3-hydrogen shift/iodination process catalyzed by iridium(iii) complexes (Martinez-Erro et al., 2017).
Oxidative Addition Reaction
- Application : Demonstrates an efficient methodology for the oxidative addition reaction of aldehydes with 5,5-dimethylcyclohexane-1,3-dione, leading to the selective formation of spiro dihydrofuran and cyclopropane derivatives (Wang & Gao, 2009).
Biotransformation by Fungal Strains
- Application : Several fungal strains, including Fusarium and Beauveria, can transform halolactones with dimethylcyclohexane rings through hydrolytic dehalogenation, producing new compounds like cis-2-hydroxy-4,6-dimethyl-9-oxabicyclo[4.3.0]-nonan-8-one (Grabarczyk, 2012).
Microwave Irradiation in Synthesis
- Application : Utilizes molecular iodine as a catalyst under microwave irradiation for the one-pot condensation of 4-hydroxylcoumarin, aromatic aldehydes, and 5,5-dimethylcyclohexane-1,3-dione, creating new tetrahydrobenzo[c]xanthene-1,11-dione derivatives (Sun, Zhou, & Zhi, 2012).
Antimicrobial Activity
- Application : Examines the antimicrobial activity of hydroxy lactones comprising the gem-dimethylcyclohexane ring. Certain fungal strains, especially Fusarium species, can transform lactones during hydrolytic dehalogenation, indicating potential antimicrobial applications (Grabarczyk et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
1-iodo-3,5-dimethylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYLPTUKVYLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734812 | |
Record name | 1-Iodo-3,5-dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87621-26-9 | |
Record name | 1-Iodo-3,5-dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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